2,6-二氟-3-硝基苯甲腈

描述

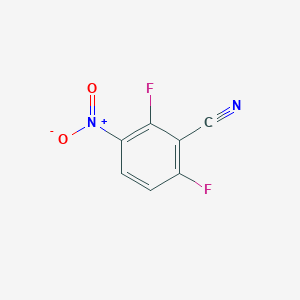

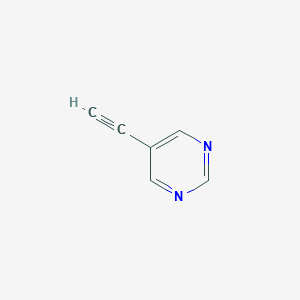

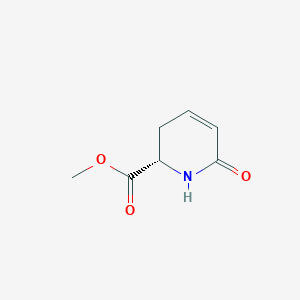

2,6-Difluoro-3-nitrobenzonitrile is a chemical compound that is structurally related to benzonitrile derivatives. It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring. The compound is an analogue of other nitrobenzonitrile derivatives, which are known for their reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds, such as 2-Fluoro-5-nitrobenzonitrile, has been explored, and these compounds have been made to react with amines, amino acids, and NH-heteroaromatic compounds . Although the specific synthesis of 2,6-Difluoro-3-nitrobenzonitrile is not detailed in the provided papers, the methodologies applied to similar compounds could potentially be adapted for its synthesis. For instance, the attempted cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline resulted in a selective nucleophilic substitution, which could inform the synthesis of related difluorobenzonitrile compounds .

Molecular Structure Analysis

The molecular structure of 2,6-difluorobenzonitrile, a closely related compound, has been analyzed using microwave spectroscopy . The analysis provided rotational and centrifugal distortion constants, which suggest that the benzene ring may be distorted when considering the bond lengths of the peripheral bonds. This information could be relevant when considering the molecular structure of 2,6-Difluoro-3-nitrobenzonitrile, as the presence of the nitro group could further influence the electronic distribution and geometry of the molecule.

Chemical Reactions Analysis

The reactivity of substituted benzonitriles with nitrogen dioxide has been studied, revealing the formation of various nitrocyclohexenone derivatives . These reactions demonstrate the potential for complex transformations involving nitro and cyano groups on a benzene ring. Although the specific reactions of 2,6-Difluoro-3-nitrobenzonitrile are not discussed, the chemical behavior of similar compounds underlines the importance of the position and nature of substituents in dictating the course of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-3-nitrobenzonitrile can be inferred from the properties of related compounds. For example, the proton magnetic resonance spectra of N-(2-cyano-4-nitrophenyl) derivatives provide insights into the electronic environment of the aromatic nucleus and the influence of substituents such as nitro and cyano groups . Additionally, the microwave spectrum analysis of 2,6-difluorobenzonitrile offers valuable data on the molecular geometry and electronic distribution, which are critical for understanding the physical properties of the molecule .

科学研究应用

热物理性质

Jiménez 等人(2002 年)的一项研究重点关注使用差示扫描量热法测定包括 2,6-二氟-3-硝基苯甲腈在内的各种硝基苯甲腈的热物理行为。这项研究提供了有关这些化合物的熔化过程的热容、焓和熵的宝贵信息,这对于它们在各个科学领域的应用至关重要 (Jiménez 等人,2002 年)。

加氢过程

Koprivova 和 Červený(2008 年)使用雷尼镍催化剂探索了硝基苯甲腈(包括与 2,6-二氟-3-硝基苯甲腈相似的衍生物)的加氢。这项研究对于理解这些化合物在工业过程中的化学转化和潜在应用非常重要 (Koprivova 和 Červený,2008 年)。

合成和键合研究

Guzei 等人(2006 年)进行了一项研究,涉及与苯甲腈衍生物形成的镍(II)配合物的结构和键合的合成和理论分析。这项研究包括与 2,6-二氟-3-硝基苯甲腈相似的化合物,对于开发新的配位化合物和理解它们的分子键合至关重要 (Guzei 等人,2006 年)。

在聚合物合成中的应用

Kimura 等人(2001 年)报道了源自苯甲腈衍生物的新型氟化聚(醚腈)的合成,突出了 2,6-二氟-3-硝基苯甲腈等化合物在开发具有高热稳定性和优异溶解性的新材料中的作用 (Kimura 等人,2001 年)。

转动光谱分析

Graneek 等人(2018 年)对包括 2,6-二氟-3-硝基苯甲腈类似物在内的硝基苯甲腈的转动光谱的研究提供了对其分子结构和电子密度分布的见解。这些信息对于光谱学和材料科学中的应用至关重要 (Graneek 等人,2018 年)。

安全和危害

2,6-Difluoro-3-nitrobenzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use the compound only in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

Relevant Papers The search results do not provide specific peer-reviewed papers related to 2,6-Difluoro-3-nitrobenzonitrile .

作用机制

Target of Action

2,6-Difluoro-3-nitrobenzonitrile is an aliphatic compound that primarily targets monoamines . Monoamines are neurotransmitters that play a crucial role in regulating various physiological functions, including mood, attention, and stress response.

Mode of Action

This compound inhibits the activity of monoamines by binding to the endogenously produced 2,6-difluoro-3-nitrobenzonitrile (DNFB) . DNFB is a nitrosamine that has been shown to be a potent inhibitor of muscle contraction . Therefore, the interaction of 2,6-Difluoro-3-nitrobenzonitrile with its targets results in the inhibition of muscle contraction.

Result of Action

The molecular and cellular effects of 2,6-Difluoro-3-nitrobenzonitrile’s action primarily involve the inhibition of monoamine activity, leading to a decrease in muscle contraction . The exact molecular mechanisms and cellular effects are subject to further investigation.

Action Environment

For instance, it is recommended to store the compound in a dry room at room temperature , suggesting that moisture and temperature could affect its stability.

属性

IUPAC Name |

2,6-difluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHDRFKDZHGEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371785 | |

| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143879-77-0 | |

| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B139190.png)

![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)

![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)